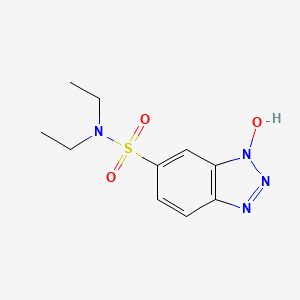

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide

Description

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is a synthetic organic compound characterized by a benzotriazole core substituted with a hydroxy group at position 3 and a sulfonic acid diethylamide moiety at position 3. Its applications may relate to chemical synthesis intermediates or specialized reagents, though direct evidence of its use in neuropharmacology or clinical settings is absent .

Properties

IUPAC Name |

N,N-diethyl-3-hydroxybenzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c1-3-13(4-2)18(16,17)8-5-6-9-10(7-8)14(15)12-11-9/h5-7,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQKZZDOZJRYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368793 | |

| Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26198-23-2 | |

| Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide typically involves the reaction of benzotriazole derivatives with sulfonic acid and diethylamine under controlled conditions. One common method includes the following steps:

Starting Material: Benzotriazole derivative.

Sulfonation: The benzotriazole derivative is reacted with chlorosulfonic acid to introduce the sulfonic acid group.

Amidation: The sulfonated benzotriazole is then reacted with diethylamine to form the diethylamide group.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide may involve large-scale sulfonation and amidation processes. These processes are optimized for high yield and purity, often using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Proteomics Research

One of the primary applications of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is in proteomics, where it serves as a stabilizing agent for proteins during various analytical procedures. Its properties help to prevent protein degradation and aggregation, thereby enhancing the reliability of experimental results.

Case Studies

- Stabilization of Enzymes : In studies involving enzyme assays, the incorporation of this compound has shown to significantly improve enzyme stability under varying temperature and pH conditions, leading to more accurate kinetic measurements.

- Mass Spectrometry : The compound has been utilized in mass spectrometry workflows to protect sensitive proteins from oxidation and other degradation processes during sample preparation.

Photostabilization

The benzotriazole group is well-known for its UV-filtering capabilities. 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide has been investigated for its effectiveness in protecting materials from UV-induced degradation.

Applications

- Polymer Industry : It is used as an additive in plastics and coatings to enhance UV resistance, prolonging the lifespan of products exposed to sunlight.

Research Findings

- A study demonstrated that polymers treated with this compound exhibited lower rates of discoloration and mechanical property loss when subjected to UV radiation compared to untreated samples.

Potential Therapeutic Applications

Emerging research suggests that 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide may have therapeutic potential due to its biological activity.

Case Studies

- Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for further investigation in conditions such as arthritis and other inflammatory diseases.

Data Tables

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Proteomics | Stabilization of enzymes and proteins | Improved stability and accuracy in assays |

| Photostabilization | Additive in polymers and coatings | Reduced degradation under UV exposure |

| Therapeutic Potential | Anti-inflammatory effects | Modulation of inflammatory pathways |

Mechanism of Action

The mechanism of action of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. Its sulfonic acid group and diethylamide moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Lysergic Acid Diethylamide (LSD)

- Structural Differences :

LSD is a tryptamine derivative with a tetracyclic ergoline backbone, whereas 3-hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide lacks the indole moiety and instead features a benzotriazole-sulfonic acid system. This structural divergence suggests distinct receptor-binding profiles and metabolic pathways. - Pharmacokinetics: LSD exhibits high oral bioavailability and binds to serotonin receptors (e.g., 5-HT2A) with nanomolar affinity, producing psychoactive effects .

- Legal Status: LSD is classified as a Schedule I controlled substance in many jurisdictions, with possession thresholds as low as 25 mg .

N-Ethyl-N-cyclopropyl Lysergamide (ECPLA)

- Functional Groups: ECPLA, an LSD analog, retains the ergoline core but substitutes the diethylamide group with a cyclopropane ring.

- Receptor Binding : ECPLA and other lysergamides primarily target serotonin receptors. The benzotriazole derivative’s benzotriazole-sulfonic acid system may instead interact with enzymes or transporters involving sulfhydryl groups, as seen in studies of thiol-reactive compounds .

Biological Activity

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide (CAS No. 26198-23-2) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a hydroxyl group, a sulfonic acid moiety, and a diethylamide group, which contribute to its solubility and reactivity. The synthesis typically involves sulfonation of benzotriazole derivatives followed by amidation with diethylamine.

The biological activity of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action may include:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Modulation of Biological Pathways : It may act as a modulator in signaling pathways, influencing processes such as apoptosis and cell proliferation.

The sulfonic acid group enhances its binding affinity to biological targets, while the diethylamide moiety improves its membrane permeability .

Biological Activities

Research has demonstrated that 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies indicate it possesses comparable activity to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal properties have also been reported, with effective inhibition of Candida albicans and Aspergillus niger at low MIC values ranging from 1.6 μg/mL to 25 μg/mL .

-

Antiviral Properties :

- Preliminary studies suggest potential antiviral activity, although specific viral targets remain to be fully elucidated.

- Anticancer Potential :

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study tested various benzotriazole derivatives, including 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide, against clinical strains of bacteria. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 μg/mL to 50 μg/mL for resistant strains .

- Antifungal Activity Assessment : Another research focused on the antifungal properties of benzotriazole derivatives found that modifications to the benzotriazole ring could enhance activity against pathogenic fungi, suggesting that similar modifications could be explored for 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide .

Comparison with Similar Compounds

To contextualize the unique properties of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide, a comparison with structurally similar compounds reveals:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-3H-benzotriazole | Lacks diethylamide group | Limited antibacterial activity |

| 3-Hydroxy-3H-benzotriazole-5-sulfonic acid methylamide | Contains methylamide group | Moderate antimicrobial effects |

| 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide | Unique combination enhancing solubility | Strong antibacterial and antifungal activities |

Future Directions

Ongoing research is necessary to further explore the therapeutic potential of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide. Investigations into its pharmacokinetics, optimal dosage forms, and long-term effects are essential for understanding its full range of biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide, and what reagents are critical for its functional group assembly?

- Methodological Answer : The synthesis typically involves sulfonation of a benzotriazole precursor followed by diethylamide functionalization. Key reagents include sulfur trioxide (for sulfonation) and diethylamine under anhydrous conditions. Reaction optimization may require controlled pH (e.g., using sodium bicarbonate) to prevent side reactions. Characterization via -NMR and FT-IR is essential to confirm sulfonic acid and amide group formation .

Q. How can researchers validate the purity of synthesized 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column and UV detection at 254 nm is standard. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. Cross-validation using mass spectrometry (MS) ensures molecular integrity, particularly for detecting residual solvents or unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : - and -NMR identify aromatic protons (benzotriazole ring) and sulfonamide/ethyl group signals.

- FT-IR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) confirm functional groups.

- UV-Vis : Absorbance in the 270–300 nm range correlates with the benzotriazole π-system .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced stability or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular dynamics simulations assess conformational stability, particularly for sulfonic acid hydration effects. Tools like Gaussian or ORCA are paired with cheminformatics platforms (e.g., RDKit) to screen virtual libraries .

Q. What experimental strategies resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Factorial Design (e.g., 2 designs) isolates critical variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor design can optimize yield by testing interactions between reaction time (6–12 hrs), temperature (60–100°C), and solvent (DMF vs. THF). ANOVA analysis identifies statistically significant parameters, reducing trial-and-error approaches .

Q. How do researchers address discrepancies in reported biological activity data for sulfonamide-containing analogs?

- Methodological Answer : Meta-analysis of published datasets using tools like RevMan or R’s metafor package can harmonize conflicting results. Key variables to control include assay type (e.g., enzyme inhibition vs. cell viability), purity thresholds (>95%), and solvent effects (DMSO vs. aqueous buffers). Dose-response curves (IC) should be normalized to internal controls to minimize inter-lab variability .

Q. What advanced separation techniques improve isolation of byproducts during scale-up synthesis?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) with 200–500 Da MWCO filters retains high-molecular-weight impurities. Simulated Moving Bed (SMB) chromatography enhances resolution for diastereomers or regioisomers. For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) with a silica column and acetonitrile/ammonium formate buffer is effective .

Data Contradiction & Optimization

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Variations in NMR shifts often arise from solvent effects (DMSO-d vs. CDCl) or pH-dependent tautomerism in the benzotriazole ring. Referencing internal standards (e.g., TMS) and reporting solvent/temperature conditions is critical. 2D NMR (HSQC, HMBC) resolves ambiguities in proton-carbon correlations .

Q. What methodologies mitigate batch-to-batch variability in sulfonation reactions?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools like in-line FT-IR to monitor sulfonation in real-time. Design of Experiments (DoE) identifies critical process parameters (CPPs), such as SO-triethyl phosphate complex stoichiometry. Statistical process control (SPC) charts track variability and trigger adjustments in reagent feed rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.